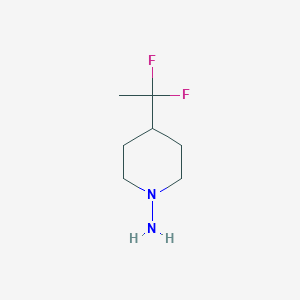
4-(1,1-Difluoroethyl)piperidin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Difluoroethyl)piperidin-1-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The presence of the difluoroethyl group in this compound adds unique properties that can be exploited in various chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)piperidin-1-amine can be achieved through several methods. One common approach involves the reaction of piperidine with a difluoroethylating agent under controlled conditions. For example, the reaction of piperidine with 1,1-difluoroethane in the presence of a suitable catalyst can yield the desired compound. Another method involves the use of difluoroethyl halides, such as 1,1-difluoroethyl bromide, in a nucleophilic substitution reaction with piperidine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 4-(1,1-Difluoroethyl)piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halides, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Addition: Electrophiles like halogens and nucleophiles such as amines and alcohols can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-(1,1-Difluoroethyl)piperidin-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 4-(1,1-Difluoroethyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
類似化合物との比較
Piperidine: A simple six-membered heterocyclic amine without the difluoroethyl group.
4-(1,1-Difluoroethyl)piperidine: Similar structure but lacks the amine group.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of the difluoroethyl group.
Uniqueness: 4-(1,1-Difluoroethyl)piperidin-1-amine is unique due to the presence of both the piperidine ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoroethyl group can enhance the compound’s stability, lipophilicity, and binding affinity, which are advantageous in drug design and other research areas.
特性
分子式 |
C7H14F2N2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
4-(1,1-difluoroethyl)piperidin-1-amine |
InChI |
InChI=1S/C7H14F2N2/c1-7(8,9)6-2-4-11(10)5-3-6/h6H,2-5,10H2,1H3 |
InChIキー |
FQGZVGJHKGCTGT-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCN(CC1)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


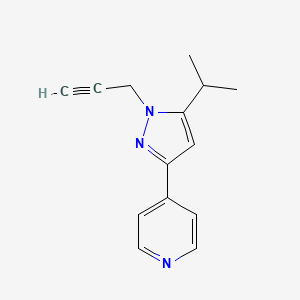
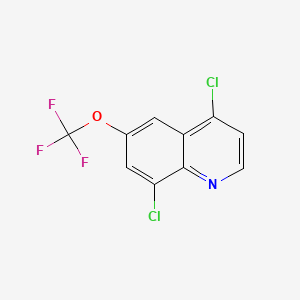

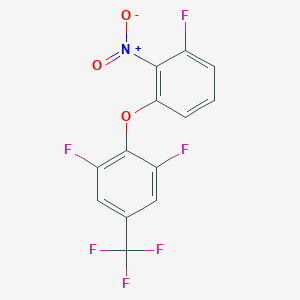
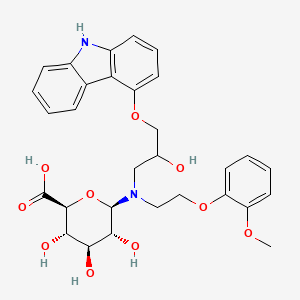
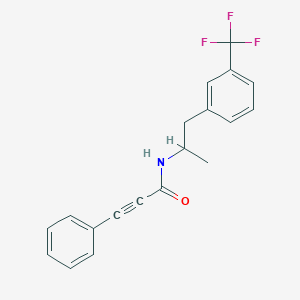
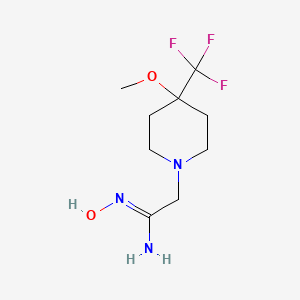
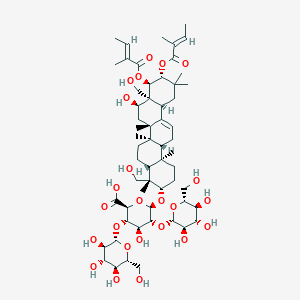
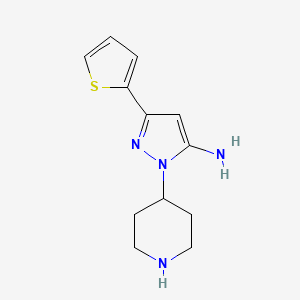
![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
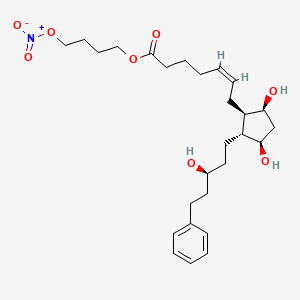
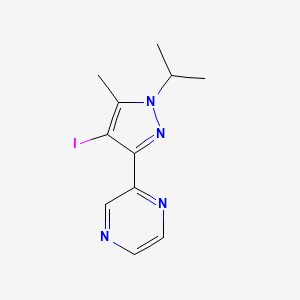
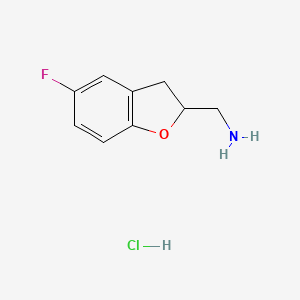
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)
